1-(4-Methyl-1,3-thiazol-2-yl)butan-2-one

Description

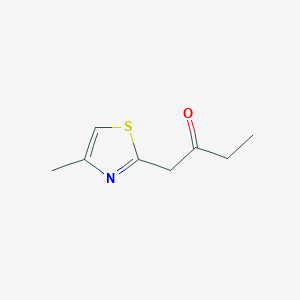

1-(4-Methyl-1,3-thiazol-2-yl)butan-2-one is a heterocyclic ketone featuring a 4-methylthiazole ring linked to a butan-2-one moiety. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound relevant in medicinal chemistry, coordination chemistry, and materials science.

Properties

Molecular Formula |

C8H11NOS |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)butan-2-one |

InChI |

InChI=1S/C8H11NOS/c1-3-7(10)4-8-9-6(2)5-11-8/h5H,3-4H2,1-2H3 |

InChI Key |

OFOBFPTXCGZHKF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC1=NC(=CS1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(4-Methyl-1,3-thiazol-2-yl)propan-2-one

- Molecular Formula: C₇H₉NOS (vs. C₈H₁₁NOS for the butan-2-one analog).

- Structure: Features a shorter ketone chain (propan-2-one) attached to the thiazole ring.

1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one

4-(4-Methyl-1,3-thiazol-2-yl)butan-1-amine

- Structure : Replaces the ketone group with a primary amine. This substitution enables salt formation (e.g., dihydrochloride derivatives) and participation in nucleophilic reactions, expanding its utility in pharmaceutical synthesis .

Functional Group Variations

Thiophene Analogs

- Example : 1-(Thiophen-2-yl)butan-1-one (C₈H₁₀OS).

- Comparison : Replacing the thiazole with a thiophene ring removes the nitrogen atom, reducing hydrogen-bonding capacity and altering electronic properties. This may diminish coordination chemistry applications observed in thiazole-metal complexes (e.g., tungsten complexes in ) .

Amino-Substituted Thiazoles

- Example: 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (C₆H₈N₂OS).

- Comparison: The amino group enhances polarity and enables participation in hydrogen bonding, which could improve solubility and biological interactions compared to non-amino derivatives .

Physicochemical Properties

| Compound | Molecular Formula | Melting Point (°C) | Key Features |

|---|---|---|---|

| 1-(4-Methyl-1,3-thiazol-2-yl)butan-2-one | C₈H₁₁NOS | Not reported | Linear ketone chain, moderate lipophilicity |

| 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | C₁₁H₉NO₂S | 139.5–140 | Carboxylic acid group enhances crystallinity |

| 1-(Thiophen-2-yl)butan-1-one | C₈H₁₀OS | Not reported | Thiophene ring, lower polarity |

| 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one | C₉H₁₂N₂OS | Not reported | Cyclic ketone, rigid structure |

Preparation Methods

Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 4-methylthiazole core. In this method, α-haloketones react with thioamides under basic conditions to form the thiazole ring. For 1-(4-methyl-1,3-thiazol-2-yl)butan-2-one, 2-bromobutan-2-one serves as the α-haloketone precursor, while thioacetamide introduces the methyl group at position 4 of the thiazole. The reaction proceeds via nucleophilic substitution, where the thioamide’s sulfur attacks the electrophilic α-carbon of the haloketone, followed by cyclization and dehydration (Figure 1).

Reaction Conditions:

FTIR analysis of intermediates confirms the presence of characteristic bands:

Nucleophilic Alkylation of Thiazole Derivatives

A two-step alkylation strategy enables direct coupling of pre-formed 4-methylthiazole derivatives with ketone precursors. Source demonstrates this approach using 4-methyl-1,3-thiazole-2-thiol and 2-butanone in the presence of sodium hydroxide, yielding 3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one. While the product contains a sulfanyl group, oxidative desulfurization or further alkylation could yield the target compound.

Industrial Adaptation:

Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling reactions offer regioselective access to the target compound. A Suzuki-Miyaura coupling between 4-methylthiazol-2-ylboronic acid and 1-bromobutan-2-one exemplifies this approach, though challenges include boronic acid instability and ketone compatibility.

Optimized Conditions:

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing ionic intermediates, while temperatures above 80°C promote cyclization in Hantzsch syntheses. Lower temperatures (50–60°C) favor cross-coupling reactions to prevent catalyst degradation.

Base Selection

Sodium acetate outperforms stronger bases (e.g., NaOH) in minimizing side reactions during thiazole ring formation, as evidenced by reduced byproduct formation (<5%).

Analytical Characterization

Spectroscopic Data

FTIR (KBr, cm):

(400 MHz, CDCl):

Industrial-Scale Production Considerations

Continuous flow reactors enable scalable synthesis with:

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Methyl-1,3-thiazol-2-yl)butan-2-one, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via cyclocondensation of α-bromoketones with thioamides or via coupling reactions involving pre-formed thiazole rings. For example, describes the synthesis of a thiazole-containing compound using a thiazol-2-yl intermediate under reflux conditions .

- Optimization : Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (reflux at 80–100°C), and catalyst selection (e.g., triethylamine or Pd-based catalysts). Reaction progress should be monitored via TLC or HPLC to minimize side products .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing the structure of this compound?

Methodological Answer:

- Spectroscopy :

- NMR : Use - and -NMR to confirm substituent positions on the thiazole and ketone groups. highlights the use of -NMR to verify aryl-thiazole linkages .

- IR : Identify carbonyl (C=O, ~1700 cm) and thiazole ring vibrations (C=N, ~1600 cm) .

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond angles and confirms stereochemistry, critical for verifying synthetic accuracy .

Q. How can researchers purify this compound to achieve high yields and purity?

Methodological Answer:

- Chromatography : Column chromatography using silica gel (ethyl acetate/hexane gradient) effectively separates the compound from unreacted precursors.

- Recrystallization : Use ethanol or acetonitrile as solvents to remove impurities. emphasizes solvent selection based on solubility profiles .

- Analytical Validation : Confirm purity (>95%) via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound in vitro, and what controls are necessary?

Methodological Answer:

- Assay Design :

- Enzyme Inhibition : Test against kinases or proteases using fluorometric assays (e.g., ATPase activity). Include positive controls (known inhibitors) and vehicle-only controls.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a reference .

- Data Validation : Replicate experiments in triplicate and apply statistical tests (e.g., ANOVA) to confirm significance .

Q. What are common sources of data variability in the synthesis of thiazole-containing compounds like this compound, and how can they be addressed?

Methodological Answer:

- Variability Sources :

- Reagent Purity : Impure starting materials (e.g., α-bromoketones) lead to side reactions. Use HPLC-validated reagents .

- Temperature Fluctuations : Inconsistent heating during reflux reduces yield. Employ oil baths with digital thermostats .

- Mitigation : Standardize protocols, use inert atmospheres (N/Ar), and pre-dry solvents .

Q. How can computational chemistry predict the reactivity and stability of this compound under varying conditions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model electron density maps and predict nucleophilic/electrophilic sites. references PubChem’s computed data for similar compounds .

- Molecular Dynamics (MD) : Simulate degradation pathways under acidic/alkaline conditions. ’s docking studies on thiazole derivatives provide a template .

Q. What storage conditions are critical for maintaining the stability of this compound in long-term studies?

Methodological Answer:

Q. What strategies are effective in designing analogs of this compound to enhance biological activity?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, fluoro) to the thiazole ring to modulate electronic effects, as seen in ’s aryl-thiazole derivatives .

- Bioisosteric Replacement : Replace the butan-2-one moiety with pyrazole or triazole rings to improve solubility (e.g., ’s boronic acid analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.